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Compound Overview

CCT241161 is an orally active small molecule inhibitor characterized as a pan-RAF inhibitor that also
demonstrates significant activity against SRC-family kinases (SFKs). Its primary mechanism of action
involves allosteric inhibition of RAF isoforms (BRAF, CRAF) and SFKs, which enables it to suppress the
MAPK pathway without inducing the paradoxical activation commonly associated with first-generation
BRAF inhibitors. This makes it particularly valuable for studying both treatment-naive and drug-resistant

melanoma models. [1] [2]

The key feature of CCT241161 is its paradox-breaking property; unlike vemurafenib, it does not activate
ERK signaling in RAS mutant cells. Furthermore, its dual targeting capability addresses common resistance
mechanisms mediated through RTK/SFK signaling or mutant NRAS, making it a promising compound for

overcoming resistance to BRAF and BRAF/MEK inhibitor combinations. [1] [2]

Biochemical and Cellular Profiling

Target Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (ICso) values of CCT241161 against

key kinase targets:
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Table 1: In vitro kinase inhibition profile of CCT241161 [3] [4]

Target Kinase ICso Value  Biological Significance

LCK 3nM SRC-family kinase, implicated in immune regulation and resistance
CRAF 6 nM Key RAF isoform in NRAS mutant and resistant melanomas

SRC 10 nM SRC-family kinase, frequently activated in resistance
V600E-BRAF 15 nM Most common oncogenic BRAF mutation in melanoma

BRAF 30 nM Wild-type BRAF inhibition

Anti-proliferative Activity in Melanoma Cells

CCT241161 demonstrates potent anti-proliferative effects across various melanoma cell models, as detailed

in the table below:

Table 2: Cellular activity of CCT241161 in melanoma models [3]

Cell Line / Mutation . -
Experimental Readout Key Findings
Model Context
A-375 cells BRAF V600E Cell viability (72 hr) ICs0 =10 nM
mutant
WM266.4 cells BRAF mutant Western Blot (24 hr) Inhibition of MEK and ERK at 1-100
nM
D04 cells NRAS mutant Cell proliferation Growth inhibition at 0.1-100 pM
Patient #2 PLX4720- Western Blot (4 hr) Inhibition of MEK, ERK, and SRC at
cells resistant 1uM
A375/R PLX4720- In vivo tumor growth (7 Tumor regression at 10-20 mg/kg
xenograft resistant days) (oral gavage)
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Detailed Experimental Protocols

Compound Preparation and Storage

Stock Solution Preparation:

e Dissolve CCT241161 in DMSO at a recommended stock concentration of 10-100 mM.

¢ Sonication is recommended to ensure complete dissolution when preparing concentrated stock
solutions. [4]

¢ Aliguot and store at -80°C for long-term storage (6 months) or -20°C for short-term storage (3 years
for powder, 1 month for solution). [3] [4]

Working Solution Preparation:

¢ Prepare fresh working dilutions in culture medium immediately before use.
¢ Final DMSO concentration in cell culture should typically not exceed 0.1-0.5% to maintain cell
viability.

Cell Culture and Maintenance

Recommended Melanoma Cell Lines:

e BRAF V600E mutant lines: A-375, WM266.4 [3]
¢ NRAS mutant lines: D04 [3]
¢ BRAF inhibitor-resistant lines: PLX4720-resistant A375 (A375/R) [1]

General Cell Culture Conditions:

e Culture cells in appropriate medium (DMEM or RPMI-1640) supplemented with 10% FBS and 1%
penicillin-streptomycin. [5]

e Maintain in a humidified incubator at 37°C with 5% COx. [5]

e For adherence to rigorous experimental practice, perform routine mycoplasma testing and cell line
authentication.

Treatment Protocols for Key Assays

Protocol 1: Pathway Inhibition Analysis (Western Blot)

© 2026 Smolecule. All rights reserved. 3/8 Tech Support


https://www.smolecule.com/products/s548106?utm_src=pdf-body
https://www.targetmol.com/compound/cct241161
https://www.medchemexpress.com/cct241161.html?srsltid=AfmBOoqvc6XSE9HrkCT8i_Q-ihV2nX_CuBRv1cdSrdmPEt8M_YZhvFgG
https://www.targetmol.com/compound/cct241161
https://www.medchemexpress.com/cct241161.html?srsltid=AfmBOoqvc6XSE9HrkCT8i_Q-ihV2nX_CuBRv1cdSrdmPEt8M_YZhvFgG
https://www.medchemexpress.com/cct241161.html?srsltid=AfmBOoqvc6XSE9HrkCT8i_Q-ihV2nX_CuBRv1cdSrdmPEt8M_YZhvFgG
https://pubmed.ncbi.nlm.nih.gov/25500121/
https://www.cytion.com/Knowledge-Hub/Cell-Line-Insights/B16-F10-Cell-Line-Exploring-the-B16-F10-Melanoma-Cell-Line-in-Metastasis-Research/
https://www.cytion.com/Knowledge-Hub/Cell-Line-Insights/B16-F10-Cell-Line-Exploring-the-B16-F10-Melanoma-Cell-Line-in-Metastasis-Research/
https://www.smolecule.com/products/s548106?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

This protocol assesses the effect of CCT241161 on MAPK pathway signaling components.

¢ Cell Seeding: Seed melanoma cells (e.g., WM266.4) in 6-well plates at an appropriate density (e.g.,
2-3 x 10° cells/well) and allow to adhere overnight. [3]

e Compound Treatment: Treat cells with CCT241161 across a concentration range of 1-100 nM for 24
hours. Include a DMSO vehicle control. [3]

e Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

¢ Western Blot Analysis: Resolve proteins by SDS-PAGE and transfer to membranes. Probe for:

Phospho-ERK and Total ERK

Phospho-MEK and Total MEK

Phospho-SRC (Tyr416) and Total SRC

GAPDH or B-actin as loading controls

¢ Expected Results: Dose-dependent decrease in phospho-MEK and phospho-ERK in BRAF mutant
cells; additional inhibition of phospho-SRC in resistant models. [1] [2]

o

(e]

[¢]

[¢]

Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the anti-proliferative effects of CCT241161.

e Cell Seeding: Seed melanoma cells (e.g., A-375) in 96-well plates at optimal density for 72-hour
growth (e.g., 1-3 x 1083 cells/well). [3]

e Compound Treatment: The next day, treat cells with CCT241161 across a concentration range (e.g.,
0.1 nM to 10 pM) in triplicate. Include vehicle and positive controls.

¢ Incubation: Incubate cells for 72 hours under standard culture conditions.

¢ Viability Assessment: Measure cell viability using CellTiter-Glo luminescent assay or MTT assay
according to manufacturer instructions.

o Data Analysis: Calculate % viability relative to vehicle control and determine Glso values using non-
linear regression. Expected Glso for A-375 cells is approximately 10 nM. [3]

Protocol 3: Resistance Modeling

This protocol evaluates efficacy in BRAF inhibitor-resistant settings.

¢ Model Selection: Utilize naturally resistant models (NRAS mutant, e.g., D04) or acquired resistance
models (e.g., PLX4720-resistant A375 cells). [1] [3]

e Compound Treatment: Treat resistant cells with CCT241161 at concentrations up to 1 uM for 4-24
hours for signaling studies or 72 hours for viability. [3]

e Assessment: Evaluate pathway inhibition (as in Protocol 1) or anti-proliferative effects (as in Protocol
2).

e Expected Results: Significant inhibition of MEK/ERK signaling and cell growth in both BRAF and
NRAS mutant melanomas, including those resistant to vemurafenib/PLX4720. [1]
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The following diagram illustrates the experimental workflow and key pathways affected by CCT241161

treatment:

Key Pathways Targeted

Start Experiment 7
Prepare CCT241161 (‘Recerortuosine ) waninens |
stock solutions
v v v
Culture Melanoma Cells .
(BRAF mutant, NRAS mutant, SRE iy s CRAF BRAF V600E

resistant variants) EAS)

Y

(1-100 nM for signaling, MEK Inhibition

Treat Cells with CCT241161
0.1 nM-10 uM for viability)

Signaling Analysis Viability Analysis Resistance Modeling
(24 hour treatment) (72 hour treatment) (Up to 1 uM, 4-24 hours)

ERK Inhibition

Mechanistic Insights
Pathway inhibition in
resistant models

Western Blot Analysis Cell Viability Assay
p-ERK, p-MEK, p-SRC CellTiter-Glo, MTT

Results Interpretation
Dose-response analysis
GI50 calculation

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 5/8 Tech Support


https://www.smolecule.com/products/s548106?utm_src=pdf-body
https://www.smolecule.com/products/s548106?utm_src=pdf-body-img
https://www.smolecule.com/products/s548106?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Mechanism of Action and Signaling Pathways

CCT241161 exerts its effects through two complementary mechanisms:

e RAF Kinase Inhibition: As a pan-RAF inhibitor, CCT241161 targets multiple RAF isoforms
including BRAF, BRAF V600E, and CRAF. Unlike first-generation RAF inhibitors (vemurafenib,
dabrafenib), it belongs to the aC-HELIX-IN inhibitor class, which allows it to effectively inhibit

dimeric RAF forms commonly associated with resistance. [6]

e SRC-Family Kinase Inhibition: By simultaneously inhibiting SFKs (SRC, LCK), CCT241161
blocks alternative resistance pathways activated through receptor tyrosine kinase (RTK) signaling.
This dual targeting prevents the MEK/ERK pathway reactivation that often limits the efficacy of
selective BRAF inhibitors. [1] [2]

The compound effectively suppresses MEK/ERK signaling in both BRAF mutant and NRAS mutant
melanoma cells, while avoiding the paradoxical pathway activation in RAS mutant cells that plagues first-

generation BRAF inhibitors. [1] [2]

Technical Considerations and Troubleshooting

e Dose Optimization: Initial experiments should include a broad concentration range (0.1 nM to 10
MM) to establish appropriate dose-response curves for specific cell models.

¢ Resistance Models: For studies focusing on resistance mechanisms, consider developing isogenic
resistant cell lines through chronic exposure to BRAF inhibitors or utilizing patient-derived resistant
lines. [7]

e Combination Studies: CCT241161 may be combined with MEK inhibitors for enhanced pathway
suppression, though its dual RAF/SRC targeting often provides comprehensive single-agent activity.

e Control Compounds: Include first-generation BRAF inhibitors (vemurafenib, dabrafenib) as
comparators to demonstrate the superior activity of CCT241161 in resistant settings.

Conclusion

CCT241161 represents a valuable tool compound for investigating RAF-dependent signaling in melanoma

and overcoming resistance to first-generation BRAF inhibitors. The protocols outlined herein provide a
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framework for comprehensive in vitro characterization of its effects on melanoma cell signaling,

proliferation, and drug resistance mechanisms.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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